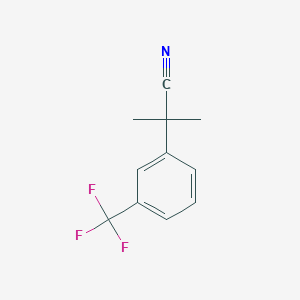

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile

Description

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile (CAS: 89765-40-2; C₁₁H₁₀F₃N; MW: 213.2) is a nitrile-substituted aromatic compound featuring a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring and a methyl group at the α-carbon of the propanenitrile backbone . It is synthesized via alkylation of (3-(trifluoromethyl)phenyl)acetonitrile using sodium hydride (NaH) and methyl iodide (MeI), followed by purification . The compound’s stability under ambient storage conditions (room temperature, sealed, dry) makes it suitable for pharmaceutical and materials research .

Properties

IUPAC Name |

2-methyl-2-[3-(trifluoromethyl)phenyl]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N/c1-10(2,7-15)8-4-3-5-9(6-8)11(12,13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFRVMNGNTXGJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyanohydrin Route via Acid Chloride and Acetone Cyanohydrin

A method analogous to the synthesis of related substituted propanenitriles involves reacting the acid chloride derivative of a substituted benzoic acid with acetone cyanohydrin in the presence of a base such as triethylamine.

-

- The acid chloride of 3-(trifluoromethyl)benzoic acid is prepared or procured.

- This acid chloride is dissolved in anhydrous diethyl ether.

- Triethylamine is added dropwise to the acid chloride solution under stirring to neutralize the HCl formed.

- Acetone cyanohydrin is then added dropwise at controlled temperature (30–36 °C).

- The reaction proceeds for about 1 hour under stirring.

- The triethylammonium chloride precipitate is filtered off.

- The solvent is removed by distillation under vacuum.

- The crude product is purified by vacuum distillation to yield 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile.

| Parameter | Value |

|---|---|

| Molar ratio (acid chloride : acetone cyanohydrin : triethylamine) | 1 : 1.2 : 1.2 |

| Reaction temperature | 30–36 °C |

| Reaction time | 1 hour |

| Yield | ~95% |

| Purification | Vacuum distillation |

| Boiling point | ~210–215 °C / 4 mm Hg |

This method is adapted from procedures for similar compounds such as 2-methyl-2-(3-phenoxybenzoate)propanenitrile and is expected to be applicable for trifluoromethyl-substituted analogs with minor modifications.

Multistep Synthesis via Aminolysis, Methylation, and Hydrolysis

Another advanced synthetic route involves multiple steps starting from 2-chloro-5-trifluoromethyl aniline and isobutyryl chloride derivatives:

Step 1: Aminolysis

- 2-Chloro-5-trifluoromethyl aniline is reacted with isobutyryl chloride in the presence of a solid base (alkali) in an organic solvent such as methylene dichloride or toluene.

- The reaction is maintained at low temperature (-5 to 40 °C).

- After reaction completion, water is added, and the organic layer is separated and distilled to obtain 2-chloro-5-trifluoromethyl isobutyramide.

Step 2: Methylation

- The isobutyramide is treated with butyl lithium in tetrahydrofuran followed by methylation with dimethyl sulfate.

- This step introduces the methyl group at the alpha position, yielding 6-chloro-2-methyl-3-trifluoromethyl isobutyramide.

Step 3: Catalytic Hydrogenation

- The methylated intermediate is hydrogenated catalytically under alkaline conditions in methanol to reduce the chloro group, producing 2-methyl-3-trifluoromethyl isobutyramide.

Step 4: Hydrolysis

- The isobutyramide is hydrolyzed with sulfuric acid at 115 °C for 3 hours.

- After cooling, the mixture is neutralized with sodium hydroxide to pH ~9.5.

- Extraction with dichloromethane and crystallization yields 2-methyl-3-trifluoromethyl phenylamine or related nitrile derivatives.

-

- The overall yield for this four-step sequence is approximately 68%.

- Individual step yields vary, with methylation and hydrolysis being critical for purity and yield optimization.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Aminolysis | 2-chloro-5-trifluoromethyl aniline, isobutyryl chloride, alkali, solvent (-5 to 40 °C) | 2-chloro-5-trifluoromethyl isobutyramide | - |

| Methylation | Butyl lithium, dimethyl sulfate, THF | 6-chloro-2-methyl-3-trifluoromethyl isobutyramide | - |

| Catalytic hydrogenation | Catalyst, methanol, alkaline conditions | 2-methyl-3-trifluoromethyl isobutyramide | - |

| Hydrolysis | Sulfuric acid, 115 °C, 3 h; neutralization | 2-methyl-3-trifluoromethyl phenylamine | 68 (total) |

This method offers a controlled route to the target compound with good purity and is amenable to industrial scale-up due to the use of common reagents and solvents.

Related Synthetic Insights from Analogous Compounds

While direct literature on 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile is limited, analogous compounds such as 2-(3-benzoylphenyl)-propionic acid and related nitriles have been synthesized by:

- Friedel-Crafts acylation of 2-(3-carboxyphenyl)-propionitrile derivatives.

- Chlorination and hydrolysis steps to introduce and convert nitrile and acid functionalities.

These methods highlight the feasibility of nitrile functional group introduction via acyl chloride intermediates and subsequent transformations.

Comparative Summary of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Acid chloride + acetone cyanohydrin | Single-step cyanation under mild conditions | High yield (~95%), simple purification | Requires preparation of acid chloride precursor |

| Multistep aminolysis-methylation-hydrogenation-hydrolysis | Four-step sequence with regioselective substitutions | Good overall yield (~68%), industrial applicability | More complex, multiple purification steps |

| Friedel-Crafts acylation route | Classical aromatic substitution and hydrolysis | Established chemistry for analogs | Starting materials may be difficult to obtain |

Research Findings and Notes

- The acetone cyanohydrin method is widely used for preparing tertiary nitriles with aromatic substituents, offering high purity and yield.

- The multistep method involving aminolysis and methylation allows for precise control of substitution patterns and is optimized for trifluoromethyl-substituted aromatics.

- Reaction conditions such as temperature, solvent choice, and pH adjustment critically influence product yield and purity.

- Purification typically involves vacuum distillation or crystallization from suitable solvents.

- The trifluoromethyl group imparts electron-withdrawing effects that can affect reaction rates and require careful optimization.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The nitrile group can be reduced to amines or oxidized to carboxylic acids under appropriate conditions.

Common Reagents and Conditions

Sodium Hydride (NaH): Used as a base in the synthesis of the compound.

Methyl Iodide (MeI): Acts as a methylating agent.

Dimethyl Sulfoxide (DMSO): Solvent for the reaction.

Major Products Formed

The major product formed from the synthesis reaction is 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile itself. Further reactions can yield derivatives such as amines or carboxylic acids, depending on the reagents and conditions used.

Scientific Research Applications

Overview

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile (CAS No. 89765-40-2) is an organic compound notable for its trifluoromethyl group, which significantly influences its chemical properties and applications. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and material science.

Organic Synthesis

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions allows chemists to construct diverse molecular architectures.

Key Reactions :

- Nucleophilic Aromatic Substitution : The trifluoromethyl group can participate in nucleophilic aromatic substitutions, facilitating the introduction of various substituents onto the aromatic ring.

- Reduction and Oxidation : The nitrile functionality can be reduced to amines or oxidized to carboxylic acids under suitable conditions, expanding its utility in synthetic pathways .

Medicinal Chemistry

Research indicates potential applications in drug development due to its unique structural features. The trifluoromethyl group can enhance bioactivity and pharmacokinetic properties.

- Drug Development : Investigated for its potential as a scaffold in the design of pharmaceuticals targeting various biological pathways .

- Biological Activity : Preliminary studies suggest it may exhibit enzyme inhibition or receptor modulation, although specific mechanisms remain to be fully elucidated .

Material Science

In material science, this compound is explored for its role in developing specialty chemicals and materials with enhanced performance characteristics.

- Specialty Chemicals : Utilized in formulating advanced materials due to its chemical stability and reactivity profile .

- Polymer Chemistry : Potential applications in creating polymers with specific functional properties, owing to its ability to participate in polymerization reactions .

Case Study 1: Synthesis of Tricyanofurans

A study demonstrated the synthesis of tricyanofurans using derivatives of trifluoromethyl compounds. The presence of the trifluoromethyl group was found to significantly influence reaction yields and product stability .

Case Study 2: Biological Evaluation

Research evaluating the biological activity of similar trifluoromethylated compounds highlighted their potential as therapeutic agents. These compounds exhibited promising results in inhibiting certain enzymes linked to disease processes, suggesting that 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile could have similar applications .

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its bioavailability and interaction with biological membranes .

Comparison with Similar Compounds

Key Observations:

- Fluorine Impact : The -CF₃ group in 15d and 15c improves metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological therapies .

- Synthetic Flexibility : Unlike BEZ-235, 15d lacks a heterocyclic core, simplifying its synthesis but limiting kinase inhibition breadth .

Functional Analogues in Medicinal Chemistry

- 3-(3-Fluoro-2-methylphenyl)propanenitrile Derivatives: Fluorine at the ortho position (e.g., (3R)-3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile) reduces rotational freedom, favoring chiral recognition in receptor binding .

- Indole-Based Nitriles: Compounds like 2-methyl-2-(3-(phenylamino)-1H-indol-2-yl)propanenitrile (8b) exhibit higher yields (83%) in hydrogenation reactions, suggesting nitrile stability under catalytic conditions .

Notes

Synthetic Caution : Alkylation reactions using NaH/MeI require anhydrous conditions to avoid byproducts (e.g., demethylation or hydrolysis) .

Thermodynamic Stability : The -CF₃ group in 15d contributes to a higher melting point compared to chloro analogues (e.g., 15a), though exact values require further study .

Unspecified Impurities : Regulatory guidelines (e.g., USP) mandate controlling impurities ≤0.15% for nitrile-containing APIs, emphasizing rigorous QC protocols .

Biological Activity

2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile, also known by its CAS number 89765-40-2, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile can be represented as follows:

- Molecular Formula : C12H12F3N

- Molecular Weight : 239.23 g/mol

- IUPAC Name : 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile

This compound features a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile. For instance, compounds with similar structural motifs have shown significant inhibitory effects on various cancer cell lines. In a study reported in the ACS Omega journal, derivatives exhibited IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating strong antiproliferative activity .

The mechanism by which 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile exerts its biological effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, compounds containing trifluoromethyl groups have been shown to interact with phosphoinositide 3-kinases (PI3K), which play a crucial role in cancer cell signaling .

Structure-Activity Relationship (SAR)

The biological activity of 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile can be influenced by modifications to its structure. The presence of the trifluoromethyl group enhances lipophilicity and may improve binding affinity to target proteins involved in tumorigenesis. A comparative analysis of related compounds indicates that variations in substituents on the phenyl ring significantly affect potency against specific cancer cell lines .

In Vivo Studies

In vivo studies using animal models have demonstrated the safety and efficacy of related compounds. For instance, a study involving oral administration at doses up to 2000 mg/kg showed no acute toxicity in Kunming mice, suggesting a favorable safety profile for compounds similar to 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile .

Cytotoxicity Assessments

Cytotoxicity assessments using HepG2 liver cancer cells revealed that certain derivatives of this compound exhibited selective toxicity, with TC50 values indicating substantial cytotoxic effects at low concentrations . This selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-2-(3-(trifluoromethyl)phenyl)propanenitrile, and how is its structure confirmed?

The compound is synthesized via alkylation of (3-(trifluoromethyl)phenyl)acetonitrile using sodium hydride (NaH) and methyl iodide (MeI) in anhydrous tetrahydrofuran (THF). The reaction proceeds under inert conditions with stirring at room temperature, followed by quenching with saturated NH₄Cl, extraction with ethyl acetate, and purification via column chromatography. Structural confirmation relies on and , which reveal distinct signals for the methyl group (singlet at ~1.7 ppm) and the nitrile carbon (~118 ppm). The trifluoromethyl group’s signal appears as a singlet near -60 ppm .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : , , and NMR provide detailed structural insights, such as methyl group integration and trifluoromethyl resonance.

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak ([M+H]) and fragmentation patterns.

- Infrared (IR) Spectroscopy : The nitrile group’s sharp absorption band near 2240 cm is diagnostic.

Cross-referencing these methods with X-ray crystallography (if crystalline) enhances structural certainty .

Q. What physicochemical properties are critical for experimental design (e.g., solubility, stability)?

The compound’s logP (~3.5) predicts moderate lipophilicity, influencing solubility in organic solvents (e.g., DMSO, THF). Stability studies under varying pH and temperature conditions are essential for handling. For example, the trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs. Boiling point (~280°C at 760 mmHg) and density (~1.3 g/cm³) inform purification and storage protocols .

Advanced Research Questions

Q. How does the trifluoromethyl group influence bioactivity and binding interactions?

The -CF₃ group enhances metabolic stability, lipophilicity, and electron-withdrawing effects, which can improve target binding. For example, in kinase inhibitors, the -CF₃ group often occupies hydrophobic pockets in the ATP-binding site, increasing affinity. Computational docking studies (e.g., molecular dynamics simulations) can quantify these interactions by analyzing van der Waals contacts and electrostatic complementarity .

Q. What strategies address contradictions in structure-activity relationship (SAR) studies for derivatives of this compound?

Contradictions in SAR may arise from:

- Conformational Flexibility : Substituent positioning (e.g., methyl vs. bulkier groups) alters steric hindrance.

- Off-Target Effects : Use selectivity assays (e.g., kinase profiling panels) to distinguish primary targets.

- Metabolic Variability : Incorporate deuterium labeling or metabolite identification (LC-MS/MS) to track biotransformation pathways.

Cross-validating in vitro (e.g., enzyme inhibition IC₅₀) and in vivo (e.g., pharmacokinetic studies) data resolves discrepancies .

Q. How can computational methods optimize this compound’s selectivity as a kinase inhibitor?

- Pharmacophore Modeling : Identifies critical interaction motifs (e.g., hydrogen bonds with hinge regions).

- Free Energy Perturbation (FEP) : Predicts binding free energy changes for -CF₃ substitution versus -Cl or -CH₃.

- Machine Learning (ML) : Trains models on kinase inhibitor datasets to prioritize scaffolds with reduced off-target binding.

For example, derivatives of this compound showed enhanced PI3K/mTOR selectivity when bulky substituents were introduced at the 4-position of the phenyl ring .

Q. What analytical challenges arise in quantifying trace impurities during synthesis?

- Co-Eluting Peaks : Use orthogonal methods like UPLC-MS (reverse-phase and HILIC columns) for separation.

- Fluorinated Byproducts : or inductively coupled plasma mass spectrometry (ICP-MS) detects fluorinated impurities.

- Limit of Detection (LOD) : Employ internal standards (e.g., deuterated analogs) for accurate quantification in GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.